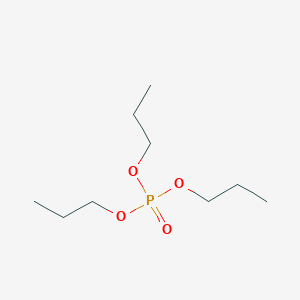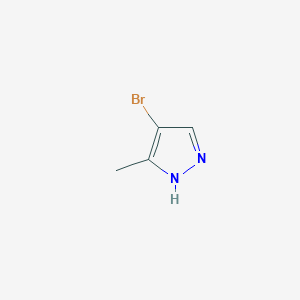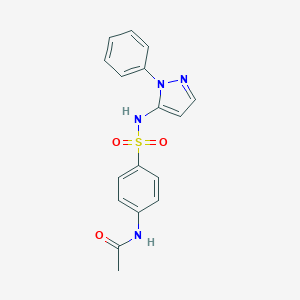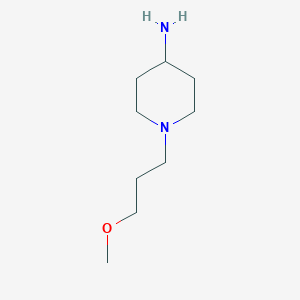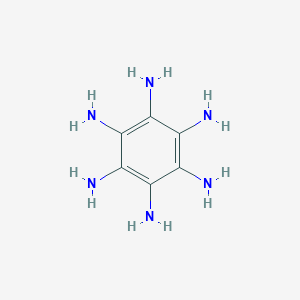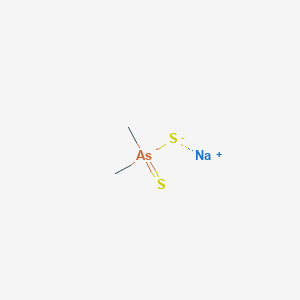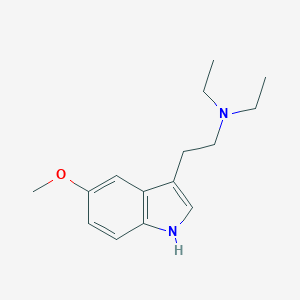
5-Methoxy-N,N-diethyltryptamine
Vue d'ensemble
Description
5-MeO-DMT is a psychedelic of the tryptamine class. It is found in a wide variety of plant species, and also is secreted by the glands of at least one toad species, the Colorado River toad . It has been used as an entheogen in South America . It was first synthesized in 1936, and in 1959 it was isolated as one of the psychoactive ingredients of Anadenanthera peregrina seeds used in preparing Yopo snuff .
Molecular Structure Analysis
The molecular structure of 5-MeO-DMT is C13H18N2O . It is a methoxylated derivative of DMT .Chemical Reactions Analysis
The exact chemical reactions involving 5-MeO-DMT are not fully understood and are a subject of ongoing research .Applications De Recherche Scientifique
Ego-Dissolving Effects
5-MeO-DMT is known for its unparalleled ego-dissolving effects which can culminate in a state of nondual consciousness . This state is phenomenologically similar to transformative peak experiences described in various ancient contemplative traditions .
Neurochemical Research Tool
This naturally occurring serotonergic compound could be fruitfully utilized as a neurochemical research tool . It has the potential to significantly advance our understanding of the cognitive and neuronal processes which underpin cognition and creativity .
Understanding of Cognitive Processes
5-MeO-DMT can help us understand cognitive processes such as the downregulation of the default mode network and increased global functional connectivity .
Potential Therapeutic Applications
Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .
Neuroendocrine Function
5-MeO-DMT stimulates neuroendocrine function, which may contribute to changes in mental health outcomes .
Immunoregulation and Anti-Inflammatory Processes
5-MeO-DMT also stimulates immunoregulation and anti-inflammatory processes . These processes may contribute to changes in mental health outcomes .
Mécanisme D'action
Target of Action
5-Methoxy-N,N-diethyltryptamine (5-MeO-DMT) primarily acts as an agonist at the 5-HT1A and 5-HT2A serotonin receptor subtypes . The 5-HT1A receptor is known to be an important target of 5-MeO-DMT and related compounds .
Mode of Action
5-MeO-DMT interacts with its targets, the 5-HT1A and 5-HT2A receptors, through a process of agonism . This means it binds to these receptors and activates them, leading to a series of downstream effects. The precise mode of receptor binding and downstream signaling are still under investigation .
Biochemical Pathways
The biochemical pathways affected by 5-MeO-DMT are primarily those associated with serotonin signaling, given its action on the 5-HT1A and 5-HT2A receptors . This can lead to a range of downstream effects, including changes in mood and perception. It’s also suggested that 5-MeO-DMT might act at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .
Pharmacokinetics
Studies in mice have shown that the systemic exposure to 5-meo-dmt increases non-proportionally with the increase in dose . This suggests that the risk of 5-MeO-DMT intoxication may increase non-proportionally at higher doses .
Result of Action
The molecular and cellular effects of 5-MeO-DMT’s action are profound and can lead to significant psychological effects. These include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . These effects usually are short-lasting, depending on the route of administration .
Action Environment
The action, efficacy, and stability of 5-MeO-DMT can be influenced by various environmental factors. For instance, the route of administration can significantly impact the onset and duration of its effects . Furthermore, individual physiological factors, such as metabolism and receptor sensitivity, can also influence the compound’s action.
Orientations Futures
5-MeO-DMT could be fruitfully utilized as a neurochemical research tool with the potential to significantly advance our understanding of the psychological and neuronal processes which underpin cognition and creativity . Further clinical exploration is warranted, using similar precautions as with other classic psychedelics .
Propriétés
IUPAC Name |
N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDVJQQWCDDEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329130 | |
| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N,N-diethyltryptamine | |
CAS RN |
1218-40-2 | |
| Record name | 5-Methoxy-N,N-diethyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-N,N-diethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-N,N-DIETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HU7LM8HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques are commonly employed to identify and quantify 5-Methoxy-N,N-diethyltryptamine in complex mixtures?
A1: The provided research abstract highlights two prominent techniques for analyzing 5-Methoxy-N,N-diethyltryptamine and related tryptamine analogues in the context of designer drugs:
- Gas Chromatography-Mass Spectrometry (GC-MS): [] This method involves separating compounds based on their volatility and then analyzing their mass-to-charge ratios. This provides structural information for identification and quantification.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [] This technique separates compounds based on their interaction with a liquid mobile phase and a stationary phase. The separated compounds are then detected and quantified using tandem mass spectrometry, offering high sensitivity and selectivity even in complex matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)

